

LC-MS/MS protocol for quantification of Cefazolin Impurity C

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Compound of Interest

Compound Name: Cefazolin Impurity C

CAS No.: 56842-77-4

Cat. No.: B601277

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Topic: LC-MS/MS Protocol for Quantification of **Cefazolin Impurity C**

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of **Cefazolin Impurity C** (Desacetoxycefazolin) in pharmaceutical drug substances and formulated products. Unlike standard UV-based pharmacopeial methods (EP/USP), this mass spectrometric approach offers superior specificity, enabling the differentiation of Impurity C from isobaric interferences and degradation products. The method utilizes a C18 reversed-phase separation coupled with positive electrospray ionization (ESI+), achieving a Lower Limit of Quantification (LLOQ) suitable for trace analysis (<0.05%). Critical attention is given to sample stability and "in-vial" degradation control, a common pitfall in beta-lactam analysis.

Chemical Context & Target Analyte

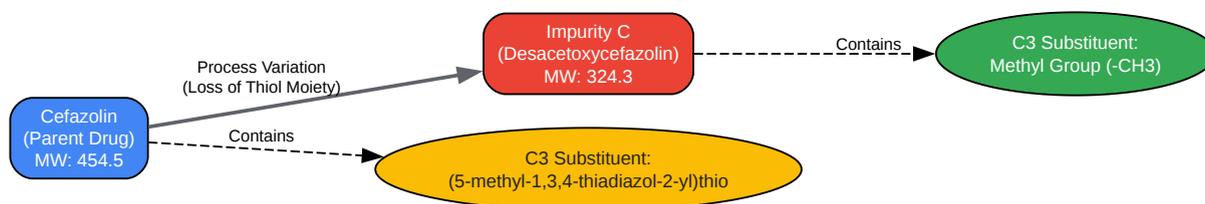
Cefazolin Impurity C (European Pharmacopoeia) is structurally defined as the 3-methyl analog of Cefazolin, often referred to as Desacetoxycefazolin.

- Chemical Name: (6R,7R)-3-Methyl-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][3][4][5][6]
- Molecular Formula: C₁₁H₁₂N₆O₄S

- Molecular Weight: 324.32 g/mol [4]
- Origin: Predominantly a process-related impurity arising from the use of 7-aminodesacetoxycephalosporanic acid (7-ADCA) or hydrogenolysis side-reactions during synthesis. It differs from Cefazolin by the absence of the (5-methyl-1,3,4-thiadiazol-2-yl)thio moiety at the C3 position.

Structural Relationship Diagram

The following diagram illustrates the structural difference between Cefazolin and Impurity C, highlighting the specific side-chain modification.



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Caption: Structural relationship showing the substitution of the complex thiadiazole thiol moiety in Cefazolin with a simple methyl group in Impurity C.

Method Development Strategy

Why LC-MS/MS?

While EP and USP monographs rely on HPLC-UV (254 nm), Impurity C can co-elute with other process impurities (e.g., Impurity A or open-ring hydrolysis products) on standard C18 columns. LC-MS/MS provides mass selectivity, allowing for the isolation of Impurity C (m/z 325) from the parent (m/z 455) and other interferences, regardless of chromatographic resolution.

Critical Considerations

- Beta-Lactam Instability: Cefazolin and its impurities are prone to hydrolysis (ring opening) in alkaline pH and high temperatures. The mobile phase is acidified (pH ~3.0) to stabilize the lactam ring.

- Source Fragmentation: The tetrazole-acetyl side chain is fragile. Source parameters (Declustering Potential) must be optimized to prevent in-source fragmentation of the parent drug into the Impurity C mass channel, which would cause false positives.

Experimental Protocol

Reagents & Standards

- Reference Standards: Cefazolin Sodium (USP RS), **Cefazolin Impurity C** (EP CRS or equivalent certified standard).
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[7]
- Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

Instrumentation & Conditions

Parameter	Setting / Description
LC System	UHPLC (e.g., Agilent 1290, Waters H-Class)
Column	Waters ACQUITY UPLC HSS T3, 1.8 μ m, 2.1 x 100 mm (or equivalent high-retention C18)
Column Temp	35 °C
Flow Rate	0.3 mL/min
Injection Vol	2 μ L
Mobile Phase A	5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	0-1 min: 5% B; 1-6 min: 5% -> 60% B; 6-7 min: 95% B; 7.1 min: 5% B.
MS System	Triple Quadrupole (e.g., Sciex 6500+, Thermo Altis)
Ionization	ESI Positive (ESI+)
Spray Voltage	3500 V

MRM Transitions

Analyte	Precursor (m/z)	Product (m/z)	Type	CE (V)	Mechanistic Note
Cefazolin	455.1	323.0	Quant	20	Loss of Thiadiazole-CH ₂
455.1	156.1	Qual	25	Tetrazole-acetyl side chain	
Impurity C	325.1	156.1	Quant	22	Tetrazole-acetyl side chain
325.1	281.0	Qual	15	Loss of CO ₂ (Carboxyl group)	

“

Expert Insight: The product ion at m/z 156.1 corresponds to the 1H-tetrazol-1-ylacetyl moiety. While this fragment is shared by both parent and impurity, the chromatographic separation combined with precursor selection (455 vs 325) ensures specificity.

Sample Preparation (Self-Validating Workflow)

Objective: Minimize degradation during processing.

- Stock Preparation: Dissolve **Cefazolin Impurity C** standard in 10% Acetonitrile/Water to 1 mg/mL. Note: Avoid pure MeOH as primary solvent to prevent potential methanolysis of the beta-lactam.
- Sample Extraction:

- Weigh 10 mg of Cefazolin drug substance.[8]
- Dissolve in 10 mL of 0.1% Formic Acid in Water (Acidic pH stabilizes the ring).
- Vortex for 30 seconds; keep on ice.
- Dilution: Dilute the sample to a final concentration of 100 µg/mL using Mobile Phase A.
- Filtration: Filter through a 0.22 µm PTFE or PVDF syringe filter. Do not use Nylon (binds acidic compounds).

Method Validation (Trustworthiness)

This protocol is designed to meet ICH Q2(R1) requirements.

Linearity & Range

- Range: 1 ng/mL to 1000 ng/mL (covering 0.001% to 1.0% impurity levels relative to 100 µg/mL parent).
- Acceptance: $R^2 > 0.995$; weighting $1/x^2$.

Accuracy & Precision

- Spike Recovery: Spike Impurity C into Cefazolin sample at 0.1%, 0.5%, and 1.0% levels.
- Target: 85-115% recovery.
- Precision: %RSD < 5% (n=6).

Matrix Effect

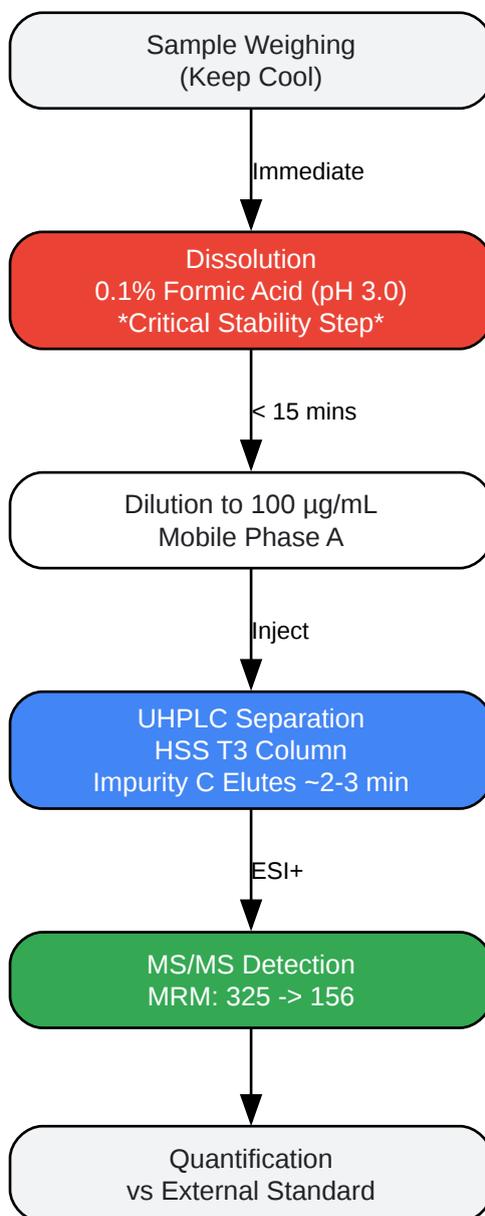
Due to the high concentration of parent drug (Cefazolin), ion suppression may occur at the Impurity C retention time.

- Check: Compare slope of calibration curve in solvent vs. spiked sample matrix.
- Mitigation: If suppression >20% is observed, adjust the gradient to ensure Impurity C elutes before the main Cefazolin peak (Impurity C is less hydrophobic and should naturally elute

earlier on C18).

Workflow Visualization

The following diagram outlines the critical path from sample to data, emphasizing the stability checkpoints.



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Caption: Analytical workflow emphasizing the acidification step to prevent beta-lactam hydrolysis.

Troubleshooting & Best Practices

- In-Source Fragmentation:
 - Symptom:[\[3\]](#)[\[9\]](#)[\[10\]](#) High background in the 325 -> 156 channel even in blank Cefazolin samples.
 - Cause: Cefazolin (455) fragmenting in the source to form the 325 ion (loss of side chain) before the quadrupole.
 - Fix: Lower the Declustering Potential (DP) or Cone Voltage. Chromatographically separate Impurity C (early eluter) from Cefazolin (late eluter).
- Carryover:
 - Cefazolin is "sticky." Use a needle wash of 50:50 ACN:Water + 1% Formic Acid.
- Isomer Interference:
 - Ensure separation from Cefazolin Delta-2-isomer (shift of double bond). The Delta-2 isomer has the same MW (454) as Cefazolin, not Impurity C. However, other isobaric impurities may exist. The HSS T3 column provides excellent shape selectivity for these structural isomers.

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